1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one
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Overview
Description
The compound “1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one” is a chemical with the molecular formula C14H14N2O2S and a molecular weight of 274.33 . It is intended for use in industrial or scientific research processes, and is not intended for medical purposes, clinical diagnosis, or treatment in humans or animals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C)C1=CC=C(OC)C(CSC2=NC=CC=N2)=C1
. This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 154.39°C, and the predicted boiling point is approximately 470.3°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ . The refractive index is predicted to be 1.61 at 20°C . The compound has a predicted pKb value of 0.14 .Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound. It may exhibit inhibitory effects against bacteria, fungi, or other microorganisms. Further studies could explore its mechanism of action and potential clinical applications .
- Given the global health burden of tuberculosis (TB), compounds with antitubercular activity are crucial. Some derivatives of 1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one have been evaluated for their in vitro antitubercular properties. These studies aim to identify novel drug candidates for TB treatment .
- Chemists use this compound as a building block in synthetic routes. Its unique structure allows for modifications, leading to the creation of diverse derivatives. Medicinal chemists can explore these derivatives for potential drug development .
- Computational approaches, such as molecular docking, can predict how this compound interacts with biological targets. Researchers can explore its binding affinity to specific proteins, enzymes, or receptors. Such insights aid drug design and optimization .
- Organic chemists utilize 1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one as an intermediate in various reactions. Its functional groups allow for diverse transformations, making it valuable in synthetic chemistry .
- Investigating the pharmacological effects of this compound can reveal its potential therapeutic applications. Researchers explore its impact on cellular pathways, receptors, and signaling cascades. These studies contribute to our understanding of its biological activity .
Antimicrobial Activity
Tuberculosis Research
Chemical Synthesis and Medicinal Chemistry
Molecular Modeling and Docking Studies
Organic Synthesis and Reaction Intermediates
Pharmacological Studies
Safety And Hazards
properties
IUPAC Name |
1-[4-methoxy-3-(pyrimidin-2-ylsulfanylmethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)11-4-5-13(18-2)12(8-11)9-19-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJJQLCNLWTGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methoxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one |
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